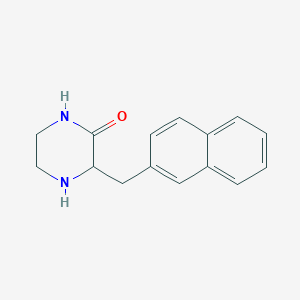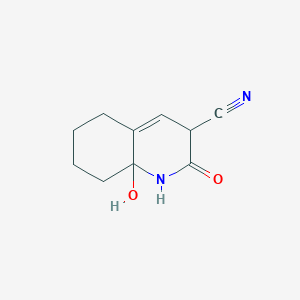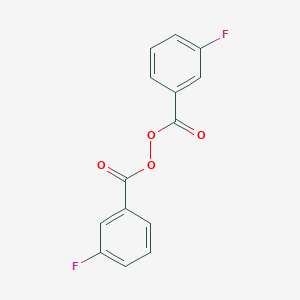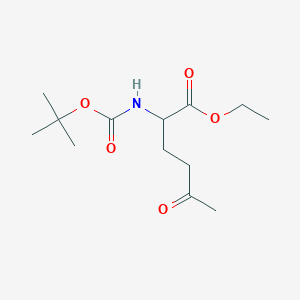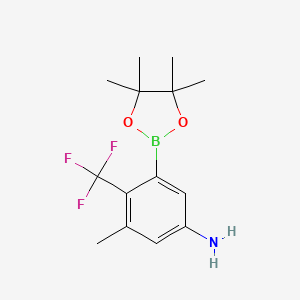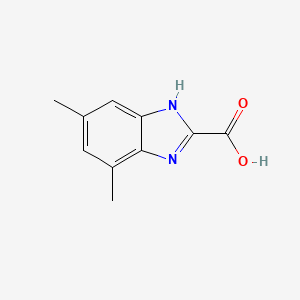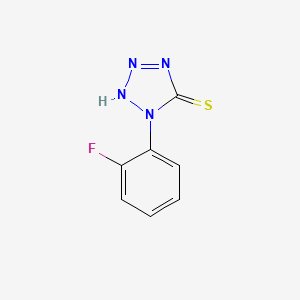
1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol is a chemical compound belonging to the tetrazole family, characterized by the presence of a tetrazole ring substituted with a 2-fluorophenyl group and a thiol group at the 5-position. Tetrazoles are known for their diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol typically involves the Suzuki-Miyaura coupling reaction. This method employs a palladium catalyst to couple 1-(2-Fluorophenyl)-1H-tetrazole with a suitable boronic acid derivative under mild conditions . The reaction is carried out in a mixture of dimethyl ether (DME) and water, with sodium carbonate as a base .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Explored as a bioisostere for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of new energetic materials due to its thermal stability
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate biological activities.
Comparison with Similar Compounds
2-(4-Fluoro-phenyl)-ethylamine: Shares the fluorophenyl group but differs in the presence of an ethylamine side chain.
5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide: Contains a similar fluorophenyl group but is part of a triazole ring system.
Uniqueness: 1-(2-Fluoro-phenyl)-1H-tetrazole-5-thiol is unique due to its combination of a tetrazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity compared to other fluorophenyl derivatives .
Properties
CAS No. |
112628-44-1 |
|---|---|
Molecular Formula |
C7H5FN4S |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H5FN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
InChI Key |
NFPBMIICIXWSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=S)N=NN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



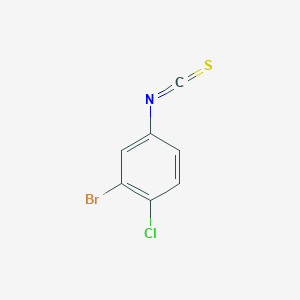
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)
![9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)

